Comparative Hepatoprotective Efficacy in HepG2 Cells: Sophoradiol vs. Glycyrrhizin and Glycosides
In a human liver-derived HepG2 cell model of tert-butyl hydroperoxide (t-BuOOH)-induced cytotoxicity, Sophoradiol demonstrated hepatoprotective activity that was quantitatively equivalent to glycyrrhizin, a clinically used standard. Critically, this activity was not shared by its glucuronide conjugates. Instead, the Sophoradiol monoglucuronide and Kaikasaponin III exhibited a functional reversal, increasing cytotoxicity [1]. This provides a clear basis for selecting the aglycone Sophoradiol over its glycosidic derivatives in hepatic protection research.
| Evidence Dimension | Hepatoprotective activity |
|---|---|
| Target Compound Data | Hepatoprotective effect, equal to glycyrrhizin |
| Comparator Or Baseline | Glycyrrhizin (positive control), Sophoradiol monoglucuronide, Kaikasaponin III |
| Quantified Difference | Activity equivalent to glycyrrhizin; monoglucuronide and Kaikasaponin III increased cytotoxicity (functional reversal). |
| Conditions | HepG2 cell line, t-BuOOH-induced cytotoxicity model |
Why This Matters
This confirms that glycosylation of Sophoradiol abolishes its hepatoprotective effect and introduces toxicity, making the specific procurement of the aglycone mandatory for hepatic research.
- [1] Kinjo, J., Hirakawa, T., Tsuchihashi, R., Nagao, T., Okawa, M., Nohara, T., & Okabe, H. (2003). Hepatoprotective constituents in plants. 14. Effects of soyasapogenol B, sophoradiol, and their glucuronides on the cytotoxicity of tert-butyl hydroperoxide to HepG2 cells. Biological and Pharmaceutical Bulletin, 26(9), 1357-1360. View Source
